Stoichiometry-Selective Potentiation: CMPI Discriminates (α4)₃(β2)₂ from (α4)₂(β2)₃ Isoforms, Unlike dFBr
CMPI potentiates exclusively the low-sensitivity (α4)₃(β2)₂ nAChR isoform while inhibiting the high-sensitivity (α4)₂(β2)₃ isoform. In direct head-to-head electrophysiology recordings from Xenopus oocytes, CMPI maximally potentiated (α4)₃(β2)₂ responses to 10 μM ACh by 400% with an EC₅₀ of ~1 μM, while inhibiting (α4)₂(β2)₃ responses by ~35% at 10 μM [1]. In contrast, dFBr potentiates both LS and HS isoforms, with fold-potentiation R values of 0.8 ± 0.1 (CMPI) versus 2.5 ± 0.5 (dFBr) for HS (α4)₂(β2)₃ nAChRs, demonstrating that CMPI provides functional LS-selectivity unattainable with dFBr [2]. NS9283 shares LS-selectivity with CMPI but has not been reported to inhibit HS receptors, representing a distinct pharmacological profile [2].
| Evidence Dimension | Stoichiometry-selective potentiation of α4β2 nAChR isoforms |
|---|---|
| Target Compound Data | CMPI: Potentiates (α4)₃(β2)₂ by 400% (EC₅₀ ~1 μM); Inhibits (α4)₂(β2)₃ by ~35% at 10 μM; R(HS) = 0.8 ± 0.1 |
| Comparator Or Baseline | dFBr: Potentiates both LS and HS isoforms; R(HS) = 2.5 ± 0.5. NS9283: Potentiates LS only; R(HS) = 1.0 ± 0.1 (no HS potentiation, no inhibition reported). |
| Quantified Difference | CMPI is the only α4:α4 PAM that inhibits HS receptors (~35% at 10 μM) while potentiating LS receptors (400%). dFBr shows 3.1-fold greater HS potentiation than CMPI (R = 2.5 vs 0.8). |
| Conditions | Xenopus laevis oocytes expressing recombinant (α4)₃(β2)₂ or (α4)₂(β2)₃ nAChRs; co-application with 10 μM ACh; PAM concentration 1 μM (R value assay) or 10 μM (inhibition assay). |
Why This Matters
CMPI is the only available tool that both potentiates LS and inhibits HS α4β2 nAChRs, enabling researchers to functionally isolate LS receptor contributions without confounds from HS receptor activation—a capability critical for studies of nicotine dependence and neuropsychiatric disorders where these isoforms play opposing roles.
- [1] Hamouda AK, Deba F, Wang ZJ, et al. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)₃(β2)₂ nAChR-Selective Positive Allosteric Modulator. Mol Pharmacol. 2016;89(5):575-584. doi:10.1124/mol.116.103341. View Source
- [2] Wang ZJ, Deba F, Hamouda AK, et al. Unraveling amino acid residues critical for allosteric potentiation of (α4)₃(β2)₂-type nicotinic acetylcholine receptor responses. J Biol Chem. 2017;292(24):9988-10001. doi:10.1074/jbc.M116.771246. View Source
